(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C30H33N3O5. It is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. This compound is known for its stability and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of (9H-Fluoren-9-yl)methyl chloroformate with an amino acid derivative under inert atmosphere conditions. The reaction is usually carried out in solvents like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 20°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate involves the protection of amino groups during chemical synthesis. The fluorenylmethyl group acts as a temporary protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The protecting group can be removed under mild conditions, typically using bases like piperidine .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl chloroformate: Used for similar purposes in peptide synthesis.
(9H-Fluoren-9-yl)methyl (2-((2-hydroxyethoxy)ethyl)carbamate): Another protecting group used in peptide synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is unique due to its stability and effectiveness in protecting amino groups during peptide synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .
Properties
CAS No. |
339077-44-0 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C19H20N2O3/c1-2-17(18(20)22)21-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
WAIZVPGKZDAUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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